4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid is a synthetic organic compound with the molecular formula C13H17ClN2O5S and a molecular weight of 348.81 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylsulfamoyl group, and a formamido group attached to a butanoic acid backbone . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid involves several steps, typically starting with the preparation of the chloro-substituted phenyl ring. The dimethylsulfamoyl group is introduced through sulfonation reactions, and the formamido group is added via formylation reactions . The final step involves the attachment of the butanoic acid moiety through esterification or amidation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chloro-substituted phenyl ring can participate in hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid include:
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}pentanoic acid: This compound has a similar structure but with an additional carbon in the backbone, which may affect its reactivity and interactions.
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid: This compound has one less carbon in the backbone, which can influence its solubility and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-16(2)22(20,21)9-5-6-11(14)10(8-9)13(19)15-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRPMUQPTUMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.